N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methylbenzamide
Description
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a furan group, and a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C20H18FNO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methylbenzamide |
InChI |
InChI=1S/C20H18FNO2/c1-15-5-2-7-17(11-15)20(23)22(14-19-9-4-10-24-19)13-16-6-3-8-18(21)12-16/h2-12H,13-14H2,1H3 |
InChI Key |
NHLCJDGTFAZGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE typically involves multi-step organic synthesis. One common method involves the reaction of 3-fluorobenzylamine with 2-furancarboxaldehyde under suitable conditions to form an intermediate Schiff base. This intermediate is then subjected to reductive amination with 3-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE
- N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE
- N-[(3-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE
Uniqueness
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYLBENZAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
